1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea
Description
1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea is a synthetic urea derivative featuring a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxinylmethyl group and a 4-fluorobenzyl urea moiety. The compound’s molecular formula is C₂₀H₁₉FN₄O₃, with a molecular weight of 382.4 g/mol (calculated based on structural analogs in ). Key structural attributes include:
- A 1H-pyrazol-4-yl ring, which provides a rigid planar scaffold for intermolecular interactions.
- A 4-fluorobenzyl substituent, enhancing metabolic stability and membrane permeability via fluorination .
The urea (-NH-C(=O)-NH-) linker facilitates hydrogen bonding, a critical feature for target engagement in medicinal chemistry applications.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-15-7-5-14(6-8-15)9-22-20(26)24-16-10-23-25(11-16)12-17-13-27-18-3-1-2-4-19(18)28-17/h1-8,10-11,17H,9,12-13H2,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMIPARWBCKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrazole ring and a dioxin moiety. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 396.42 g/mol |
| CAS Number | 1795455-06-9 |
| Melting Point | Not available |
| Solubility | Not specified |
Biological Activity Overview
Research indicates that compounds with similar structures, particularly those containing the 1H-pyrazole and dihydrobenzo[b][1,4]dioxin moieties, exhibit a range of biological activities, including:
- Antiparasitic Activity : Compounds in this class have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies observed in vitro .
- Cytotoxicity : Some derivatives have been identified with significant cytotoxic effects in various cancer cell lines. The cytotoxicity profile is crucial for evaluating the therapeutic potential of these compounds .
- Alpha-Adrenoceptor Antagonism : Certain derivatives have demonstrated potent antagonistic activity at alpha(2)-adrenoceptors, which may have implications for treating neurodegenerative diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Modulation of Autophagy : Initial screenings suggest that the compound may act as an autophagy inducer, which could protect cells from stress-induced damage .
- Receptor Binding : The interaction with alpha-adrenoceptors suggests a potential pathway for neuroprotective effects, particularly in conditions like Alzheimer's disease .
- Cytotoxic Pathways : The observed cytotoxicity may involve apoptosis or necrosis pathways in cancer cells, although further studies are required to elucidate these mechanisms fully.
Case Study 1: Antiparasitic Efficacy
A study involving a series of pyrazole derivatives highlighted the effectiveness of compounds similar to our target molecule against Trypanosoma cruzi. These compounds demonstrated low toxicity towards human cells while maintaining potent antiparasitic activity .
Case Study 2: Neuropharmacological Effects
Another investigation focused on compounds with similar structural motifs found that certain derivatives exhibited significant binding affinity to alpha(2)-adrenoceptors. This suggests potential applications in managing neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with three structurally related urea derivatives, emphasizing molecular features, physicochemical properties, and inferred pharmacological implications.
Compound 1: 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea (CAS 1790573-99-7)
- Molecular Formula : C₁₈H₁₉FN₂O₄
- Molecular Weight : 346.4 g/mol
- Key Structural Differences :
- Replaces the pyrazole ring with a 2-hydroxyethyl linker.
- Retains the 4-fluorobenzyl urea and dihydrobenzodioxin groups.
- Reduced molecular rigidity due to the absence of the pyrazole ring may lower binding affinity to rigid enzyme active sites.
Compound 2: 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea (CAS 877641-10-6)
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 354.4 g/mol
- Key Structural Differences :
- Substitutes the pyrazole and 4-fluorobenzyl groups with a 5-oxopyrrolidin-3-yl moiety and pyridin-4-yl group.
- The 5-oxopyrrolidin group may enhance conformational flexibility, affecting pharmacokinetic profiles .
Compound 3: 1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea (CAS 1421522-69-1)
- Molecular Formula : C₂₂H₂₁FN₄OS
- Molecular Weight : 408.5 g/mol
- Key Structural Differences :
- Replaces the dihydrobenzodioxin and pyrazole with an imidazo[2,1-b]thiazole core and 2,3-dimethylphenyl group.
- Higher molecular weight and lipophilicity may reduce solubility but improve tissue penetration .
Structural and Functional Analysis
Impact of Heterocyclic Core
- Target Compound : The pyrazole ring balances rigidity and hydrogen-bonding capacity, favoring interactions with kinases or GPCRs.
Role of Fluorination
- The 4-fluorobenzyl group in the target compound and Compound 1 enhances metabolic stability by resisting oxidative degradation, a common feature in CNS-active drugs .
Urea Linker Modifications
- All compounds retain the urea moiety, but substituent variations alter hydrogen-bonding networks. For example, Compound 2’s pyridinyl group may participate in charge-transfer interactions absent in the target compound .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethylamine with a pyrazole-4-carbaldehyde derivative to form the pyrazole core .
- Step 2 : Introduction of the 4-fluorobenzyl group via urea bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
- Characterization : Intermediates should be analyzed via /-NMR (in DMSO-d6 or CDCl3), HPLC (C18 column, acetonitrile/water gradient), and HRMS to confirm purity (>95%) and structural integrity .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 100 µM.
- Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods .
- Cytotoxicity : Screen against human cell lines (e.g., HEK293, HepG2) via MTT assays to establish IC50 values .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Methodological Answer : Apply a Box-Behnken or central composite design to optimize yield and minimize impurities. Key factors include:
- Temperature : 60–100°C
- Catalyst loading : 0.5–5 mol%
- Reaction time : 12–48 hours
Statistical software (e.g., JMP, Minitab) can model interactions between variables. For example, a 3 factorial design reduces the number of experiments by 50% while identifying optimal conditions (e.g., 80°C, 2 mol% catalyst, 24 hours) .
Q. What computational methods can predict the compound’s reactivity and binding modes?
- Methodological Answer :
- Quantum Mechanics (QM) : Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs) and identify reactive sites .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) using crystal structures from the PDB (e.g., kinase targets). Solvation models (TIP3P) and 100-ns trajectories refine binding free energy estimates via MM-PBSA .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomerism or conformational ambiguity by growing single crystals (e.g., via vapor diffusion in ethyl acetate/hexane) and comparing experimental data with DFT-optimized structures .
- Dynamic NMR : Perform variable-temperature -NMR (e.g., 25–80°C in DMSO-d6) to detect slow-exchange processes, such as hindered rotation of the fluorobenzyl group .
Q. How to develop structure-activity relationships (SAR) for substituent effects on biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups.
- Data Analysis : Use multivariate regression (e.g., PLS in SIMCA) to correlate substituent descriptors (Hammett σ, LogP) with bioactivity. For example, increased hydrophobicity (LogP >3) may enhance membrane permeability but reduce solubility .
Notes
- Avoided unreliable sources (e.g., BenchChem) per guidelines.
- Advanced questions emphasize interdisciplinary approaches (computational/experimental synergy).
- Methodological answers prioritize reproducibility and statistical rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
